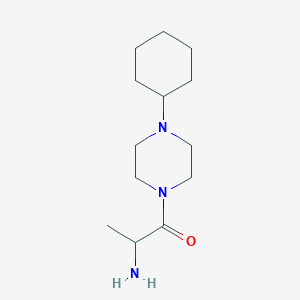

2-Amino-1-(4-cyclohexylpiperazin-1-yl)propan-1-one

Description

Properties

IUPAC Name |

2-amino-1-(4-cyclohexylpiperazin-1-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25N3O/c1-11(14)13(17)16-9-7-15(8-10-16)12-5-3-2-4-6-12/h11-12H,2-10,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTTFKFYJUULWDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCN(CC1)C2CCCCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Amino-1-(4-cyclohexylpiperazin-1-yl)propan-1-one involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach is the Ugi reaction, which is a multicomponent reaction that forms a wide variety of compounds . Additionally, the ring opening of aziridines under the action of N-nucleophiles and the intermolecular cycloaddition of alkynes bearing amino groups are also used . Industrial production methods often involve these synthetic routes under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Amino-1-(4-cyclohexylpiperazin-1-yl)propan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential effects on cellular processes and signaling pathways. In medicine, it is being investigated for its potential therapeutic applications, including its use as an antidepressant . Additionally, it has industrial applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-cyclohexylpiperazin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating neurotransmitter systems, particularly the serotonin and dopamine pathways . This modulation can lead to changes in mood, cognition, and behavior, making it a potential candidate for the treatment of mood disorders .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table summarizes key physicochemical and synthetic properties of 2-Amino-1-(4-cyclohexylpiperazin-1-yl)propan-1-one and its closest analogs:

Key Observations:

Substituent Effects on Physicochemical Properties: The cyclohexyl group in the target compound confers higher lipophilicity compared to the dichlorophenyl analogs (14 and 15). This is inferred from the UPLC retention times of analogs 14 (4.26 min) and 15 (4.84 min), where increased retention correlates with greater hydrophobicity. The symmetrical 3,5-dichloro substitution in compound 15 likely enhances lipophilicity relative to the asymmetrical 3,4-dichloro substitution in 14 .

Synthesis and Yield :

- Dichlorophenyl analogs (14 and 15) are synthesized with yields exceeding 95%, indicating robust reaction conditions. The cyclohexyl variant may follow similar synthetic pathways, though steric hindrance from the cyclohexyl group could necessitate optimization.

Spectroscopic and Chromatographic Data :

- LC-MS data for compounds 14 and 15 confirm molecular ion peaks at m/z 303.3 ([M+H]⁺), aligning with theoretical values. The target compound’s molecular ion would theoretically appear at m/z 265.2 ([M+H]⁺), though experimental validation is required.

Functional Group Variations and Implications

- Aromatic vs. Aliphatic Substituents: Dichlorophenyl groups (14, 15) introduce electronegative chlorine atoms, which may enhance dipole interactions and metabolic stability.

- Amino Ketone Core: The shared 2-amino-propan-1-one scaffold in all compounds suggests similar reactivity, such as susceptibility to hydrolysis or racemization. However, the hydrochloride salt form of related amino ketones (e.g., 2-Amino-1-(2-hydroxyphenyl)ethanone hydrochloride) highlights strategies to improve solubility .

Broader Context and Drug Development Potential

- Structural Diversity in Piperazine Derivatives: The WHO-reported compound 2-(Methylamino)-1-(3-methylphenyl)propan-1-one demonstrates the therapeutic relevance of varying substituents on the amino propanone core. Methyl groups may reduce toxicity, while halogenated or cycloalkyl groups could modulate target engagement.

Biological Activity

2-Amino-1-(4-cyclohexylpiperazin-1-yl)propan-1-one, also known by its CAS number 1527886-08-3, is a synthetic compound with significant implications in pharmacological research. With a molecular formula of C13H25N3O and a molecular weight of 239.36 g/mol, this compound exhibits diverse biological activities, particularly in the modulation of neurotransmitter systems. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a cyclohexyl group and an amino group attached to a propanone backbone. The structural uniqueness contributes to its distinct pharmacological profile compared to other piperazine derivatives.

| Property | Value |

|---|---|

| Molecular Formula | C13H25N3O |

| Molecular Weight | 239.36 g/mol |

| CAS Number | 1527886-08-3 |

| IUPAC Name | This compound |

The biological activity of this compound primarily involves its interaction with neurotransmitter systems, particularly those related to serotonin and dopamine. Research indicates that it may act as a modulator for dopamine D2 and D3 receptors, which are critical in various neurological functions and disorders.

Interaction with Receptors

Studies have shown that compounds similar to this compound exhibit high affinity for dopamine receptors. For instance, hybrid molecules developed from piperazine fragments have demonstrated significant agonist properties at these receptor sites, indicating potential therapeutic applications in treating conditions such as schizophrenia and depression .

Antidepressant Potential

Preliminary studies suggest that this compound may exhibit antidepressant-like effects through its action on serotonin pathways. By modulating serotonin levels, it can influence mood regulation and potentially alleviate symptoms of depression.

Neuroprotective Effects

Research indicates that compounds targeting dopamine receptors can offer neuroprotective benefits. The specific interaction of this compound with these receptors may help protect against neurodegeneration associated with diseases like Parkinson's .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

- Dopamine Receptor Binding : A study reported that synthetic derivatives exhibited high selectivity for D3 receptors, suggesting that modifications to the piperazine structure can enhance receptor affinity .

- Functional Activity Assessment : In vitro assays demonstrated that certain derivatives showed potent agonist activity at dopamine receptors, indicating their potential use in pharmacotherapy for mood disorders .

- Behavioral Studies : Animal models have been employed to assess the behavioral effects of these compounds, revealing significant changes in locomotion and anxiety-related behaviors when administered .

Q & A

Q. What synthetic methodologies are recommended for 2-Amino-1-(4-cyclohexylpiperazin-1-yl)propan-1-one, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound can be synthesized via reductive amination between 4-cyclohexylpiperazine and a ketone precursor (e.g., 2-oxo-propanamide derivatives). Key parameters include:

- Reducing Agents : NaBH₄ with CeCl₃ as a catalyst improves selectivity and yield compared to LiAlH₄, which may require anhydrous conditions .

- Temperature : Maintain 50–70°C to balance reaction rate and byproduct formation .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol effectively isolates the product .

Q. How is the crystal structure of this compound determined using X-ray diffraction?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

- Data Collection : Cool crystals to 100 K to minimize thermal motion artifacts.

- Refinement : Use SHELXL for structure solution and refinement, especially for handling twinning or high-resolution data .

- Validation : Cross-check with CCDC databases and computational models (e.g., Mercury software) to confirm bond angles and torsional parameters.

Advanced Research Questions

Q. How can molecular docking simulations predict the compound's interaction with neurotransmitter receptors?

- Methodological Answer : Computational workflows include:

- Target Selection : Focus on serotonin (5-HT₂A) or dopamine (D₂) receptors based on structural analogs (e.g., brominated piperidine derivatives in ) .

- Software : AutoDock Vina or Schrödinger’s Glide for docking. Adjust parameters for protonation states of the cyclohexylpiperazine moiety.

- Validation : Compare predicted binding affinities with in vitro radioligand displacement assays (e.g., using HEK-293 cells expressing recombinant receptors).

Q. How can contradictory data on the compound’s biological activity (e.g., antimicrobial vs. neurotoxic effects) be resolved?

- Methodological Answer : Standardize experimental protocols:

- Assay Conditions : Use fixed concentrations (e.g., 1–100 µM) and cell lines (e.g., SH-SY5Y for neurotoxicity, E. coli for antimicrobial activity).

- Controls : Include structurally similar compounds (e.g., 3-(4-Methylpiperazin-1-yl)propan-1-amine in ) to isolate substituent-specific effects .

- Statistical Analysis : Apply ANOVA with post-hoc tests to identify significant differences across studies.

Q. What strategies are effective for optimizing the compound’s pharmacokinetic properties in preclinical studies?

- Methodological Answer : Focus on structural modifications guided by ADME assays:

- Lipophilicity : Adjust the cyclohexyl group’s size (e.g., replace with smaller alkyl chains) to enhance blood-brain barrier penetration.

- Metabolic Stability : Use liver microsomes (human/rat) to identify metabolic hotspots (e.g., oxidation of the piperazine ring) .

- Solubility : Introduce polar groups (e.g., hydroxyl or amine) while monitoring receptor binding via SPR or ITC.

Data Analysis & Validation

Q. How can researchers address discrepancies in spectroscopic data (e.g., NMR or MS) for this compound?

- Methodological Answer : Use orthogonal techniques:

- NMR : Compare chemical shifts with PubChem-deposited data (e.g., InChI key: GTOIQUKRGYQXBK-UHFFFAOYSA-N in ) .

- Mass Spectrometry : High-resolution LC-MS (ESI+) to confirm molecular ion peaks (e.g., m/z calculated for C₁₃H₂₄N₃O: 262.19).

- Cross-Validation : Replicate synthesis and characterization under identical conditions to rule out batch variability.

Q. What advanced techniques are recommended for studying the compound’s stability under physiological conditions?

- Methodological Answer : Employ:

- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 37°C. Monitor degradation via HPLC-DAD .

- Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks. Use Arrhenius modeling to predict shelf life.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.